

Potential therapeutic targets of (Cyclohexanecarbonyl)-L-leucine

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Compound of Interest

Compound Name: (Cyclohexanecarbonyl)-L-leucine

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An In-depth Technical Guide to the Potential Therapeutic Targets of **(Cyclohexanecarbonyl)-L-leucine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Cyclohexanecarbonyl)-L-leucine (CHC-Leu) is a synthetic derivative of the essential branched-chain amino acid, L-leucine[1]. As an analogue of L-leucine, its pharmacological activity is predicted to revolve around the modulation of pathways and transporters that are regulated by or interact with L-leucine. L-leucine is not merely a building block for protein synthesis; it is a critical signaling molecule that regulates cell growth, metabolism, and protein homeostasis, primarily through the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway[2][3][4][5]. Furthermore, its transport into cells is a regulated process, predominantly mediated by the L-type Amino Acid Transporter 1 (LAT1), which is a key therapeutic target in itself, especially in oncology[6][7].

This technical guide outlines the principal potential therapeutic targets of **(Cyclohexanecarbonyl)-L-leucine** based on its structural relationship to L-leucine. It provides a summary of potential quantitative interactions, detailed experimental protocols to assess these interactions, and visual diagrams of the core signaling pathway and experimental workflows.

Core Potential Therapeutic Targets

Based on the established pharmacology of L-leucine, two primary therapeutic targets are proposed for **(Cyclohexanecarbonyl)-L-leucine**:

- L-type Amino Acid Transporter 1 (LAT1):** As a leucine analogue, CHC-Leu may act as a competitive inhibitor or a substrate for LAT1. LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in numerous cancers to meet the high metabolic demand of tumor cells[6][7]. Inhibiting LAT1 can starve cancer cells of essential amino acids like leucine, thereby suppressing cell growth and proliferation[7][8].
- mTOR Signaling Pathway:** Leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis[2][9][10][11]. By potentially interfering with leucine's ability to bind to its intracellular sensors (like Sestrin2[3]), CHC-Leu could modulate mTORC1 activity. This could have therapeutic implications in diseases characterized by dysregulated mTOR signaling, such as cancer and certain metabolic disorders[12].

Quantitative Data on Target Interactions

Specific experimental data for **(Cyclohexanecarbonyl)-L-leucine** is not readily available in published literature. The following table presents hypothetical, yet plausible, quantitative data to illustrate the expected parameters that would be measured to characterize the activity of a novel leucine analogue like CHC-Leu. These values are based on known LAT1 inhibitors and mTOR modulators.

Target	Assay Type	Parameter	Illustrative Value	Cell System
LAT1	[³ H]-Leucine Uptake Assay	IC ₅₀	15 µM	HT-29 (Human Colon Cancer Cells)
mTORC1 Signaling	Western Blot	IC ₅₀ (p-S6K1)	50 µM	C2C12 (Mouse Myotubes)

Note: The data above is for illustrative purposes only and represents typical values that would be determined through the experimental protocols outlined below.

Experimental Protocols

LAT1 Inhibition Assay via Radiolabeled Leucine Uptake

Objective: To determine the inhibitory potential of **(Cyclohexanecarbonyl)-L-leucine** on LAT1-mediated leucine transport.

Methodology:

- **Cell Culture:** Plate human cancer cells with high LAT1 expression (e.g., HT-29, A549) onto 24-well plates and grow to ~90% confluency.
- **Wash Step:** Before the assay, gently wash the cell monolayer twice with pre-warmed, sodium-free Hank's Balanced Salt Solution (HBSS) to remove residual amino acids.
- **Pre-incubation:** Add HBSS containing various concentrations of **(Cyclohexanecarbonyl)-L-leucine** (e.g., 0.1 μ M to 100 μ M) or a known LAT1 inhibitor like JPH203 as a positive control^{[8][13]}. Incubate for 10-15 minutes at 37°C.
- **Uptake Initiation:** Initiate the transport assay by adding HBSS containing a fixed concentration of [³H]-L-leucine (e.g., 1 μ Ci/mL) along with the corresponding concentrations of the test compound.
- **Incubation:** Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
- **Uptake Termination:** Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold HBSS.
- **Cell Lysis:** Lyse the cells by adding 0.2 M NaOH or 1% SDS solution to each well and incubating for 30 minutes.
- **Quantification:** Transfer the lysate to a scintillation vial. Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- **Normalization:** In a parallel plate, determine the protein concentration in each well using a standard protein assay (e.g., BCA assay). Normalize the counts per minute (CPM) to the protein concentration (mg).
- **Data Analysis:** Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

mTORC1 Signaling Pathway Modulation Assay

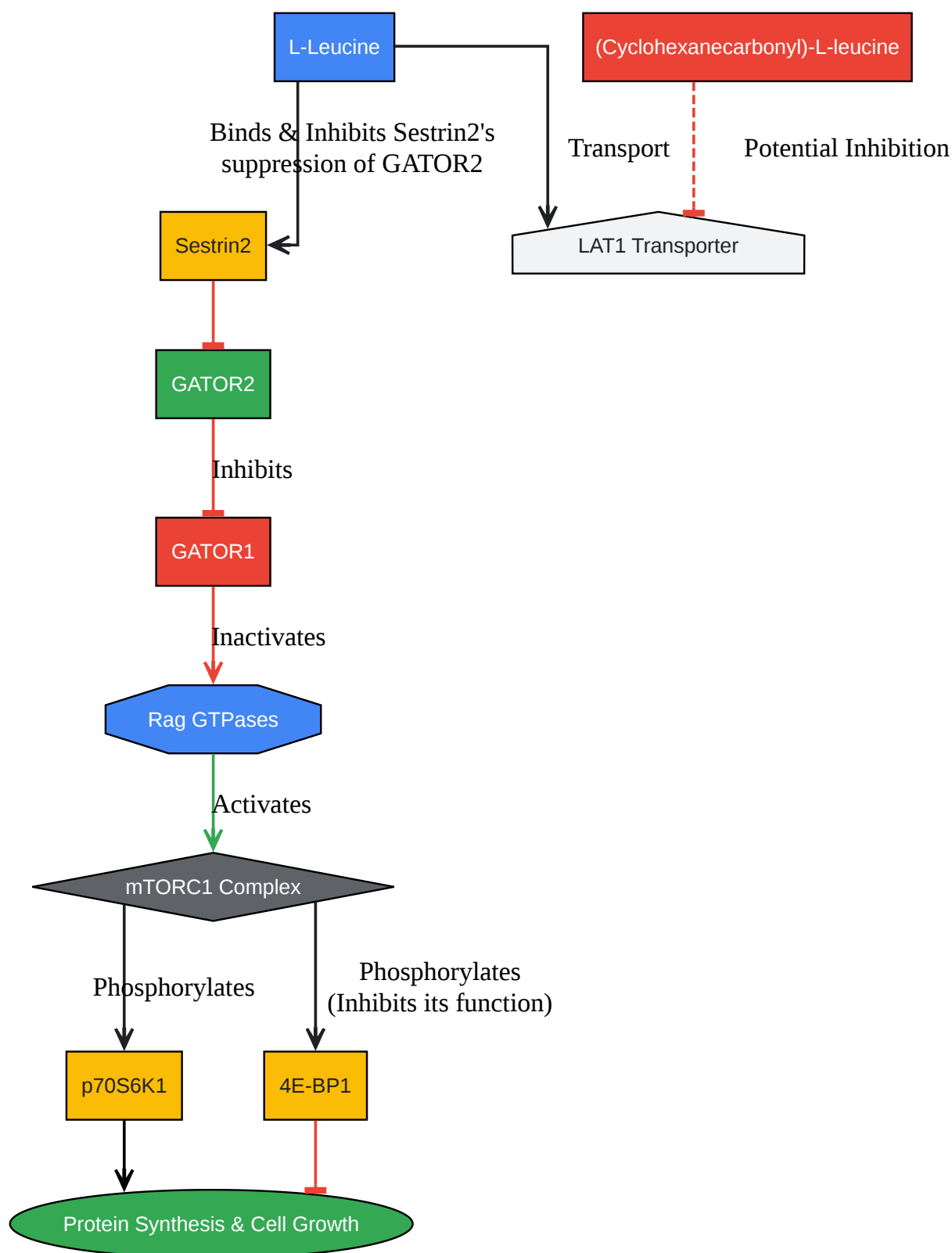
Objective: To assess the effect of **(Cyclohexanecarbonyl)-L-leucine** on the activation of the mTORC1 pathway.

Methodology:

- **Cell Culture:** Culture relevant cells (e.g., C2C12 myotubes, HEK293T cells) in 6-well plates.
- **Amino Acid Starvation:** To establish a baseline and sensitize the pathway, starve the cells of amino acids by incubating them in amino acid-free media for 1-2 hours.
- **Treatment:** Replace the starvation media with media containing varying concentrations of **(Cyclohexanecarbonyl)-L-leucine**. Include a positive control (L-leucine, e.g., 5 mM) and a negative control (vehicle). Incubate for 30-60 minutes.
- **Cell Lysis:** Place plates on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

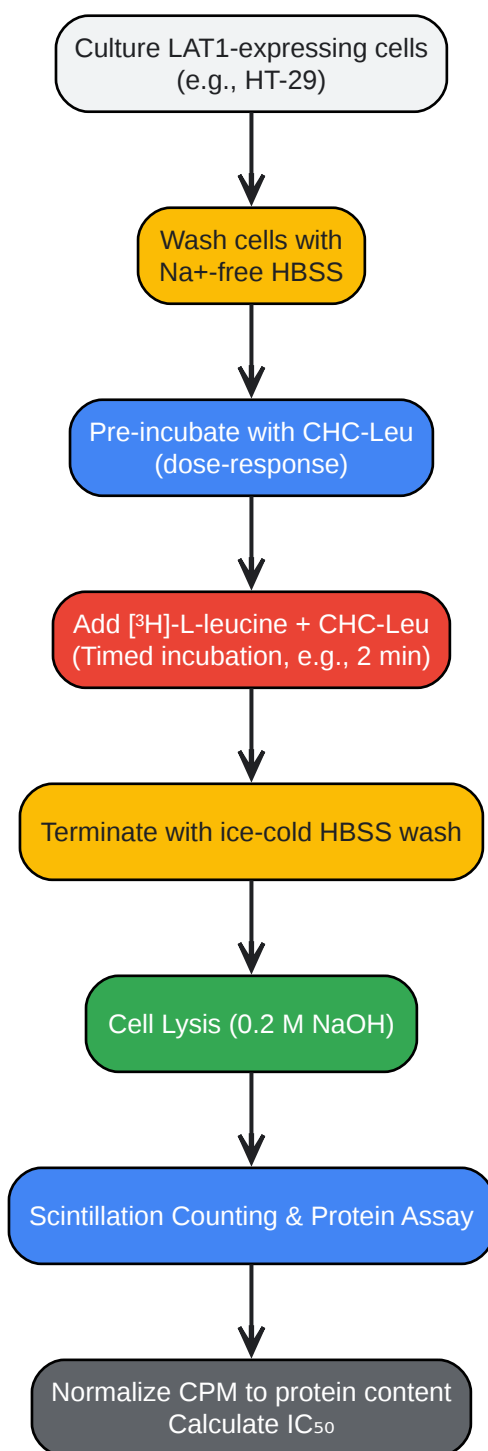
- Incubate the membrane overnight at 4°C with primary antibodies for key mTORC1 pathway proteins: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β -actin).
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
- Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Visualizations: Signaling Pathways and Workflows



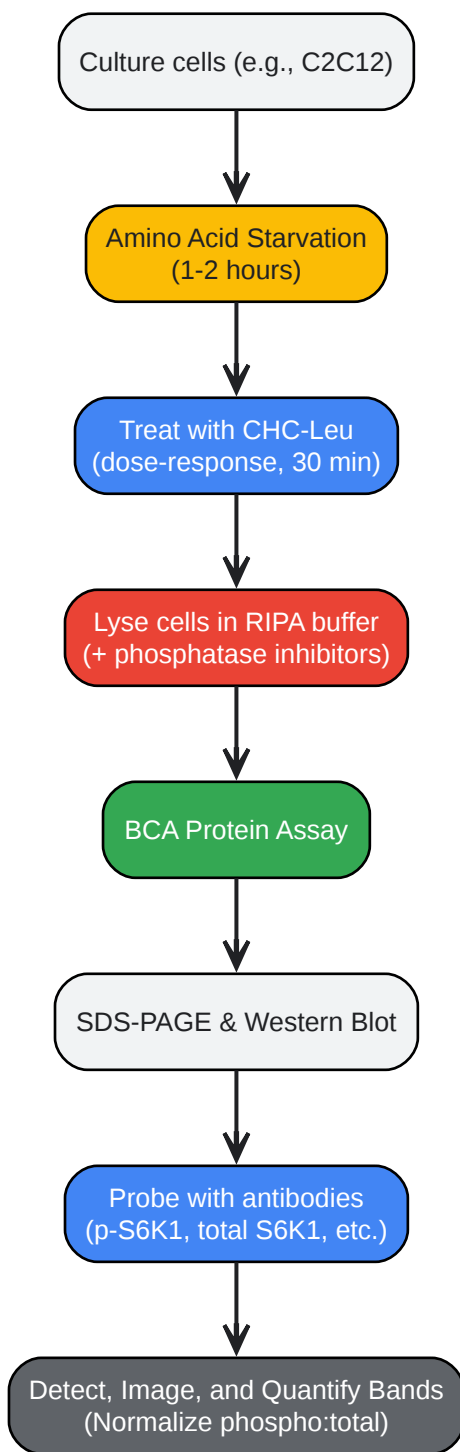
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Caption: Potential modulation of the LAT1-mTORC1 signaling axis.



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Caption: Experimental workflow for LAT1 inhibition assay.



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Caption: Experimental workflow for mTORC1 signaling analysis.

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